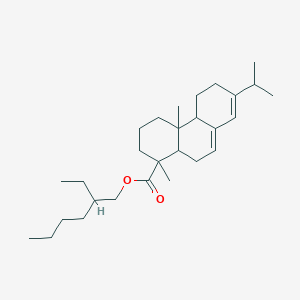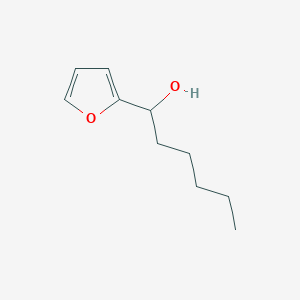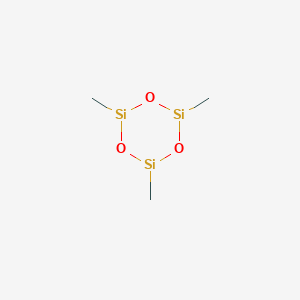
Copper(II) 2-aminoethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) 2-aminoethanolate is a coordination compound formed by the interaction of copper ions with ethanolamine ligands. This complex is known for its stability and versatility, making it useful in various applications, including wood preservation, catalysis, and as an algaecide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) 2-aminoethanolate can be synthesized by reacting copper salts (such as copper sulfate or copper acetate) with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a stable complex through coordination bonds between the copper ions and the nitrogen and oxygen atoms of the ethanolamine .
Industrial Production Methods: In industrial settings, the preparation of copper ethanolamine complex often involves the use of monoethanolamine or triethanolamine in specific molar ratios with copper salts. The reaction is carried out in large reactors, and the resulting complex is purified through filtration and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) 2-aminoethanolate undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of organic compounds.
Reduction: It can also undergo reduction reactions, where the copper ions are reduced to a lower oxidation state.
Substitution: The ethanolamine ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and oxygen, with reactions typically occurring under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride are used, often under ambient conditions.
Substitution Reactions: Various ligands, such as carboxylic acids or other amines, can be used to replace ethanolamine in the complex
Major Products Formed:
Oxidation: Oxidized organic compounds, such as aldehydes or ketones.
Reduction: Reduced copper species and corresponding organic products.
Substitution: New copper complexes with different ligands
Applications De Recherche Scientifique
Copper(II) 2-aminoethanolate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes
Biology: The complex is studied for its potential antimicrobial properties and its role in biological systems
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent
Industry: It is widely used as a wood preservative, protecting wood from fungal and insect attacks. .
Mécanisme D'action
The mechanism of action of copper ethanolamine complex involves the coordination of copper ions with ethanolamine ligands, which stabilizes the copper in a specific oxidation state. This stabilization allows the complex to participate in various catalytic and antimicrobial activities. The molecular targets and pathways involved include the interaction with microbial cell membranes, leading to cell disruption and death .
Comparaison Avec Des Composés Similaires
Copper(II) 2-aminoethanolate can be compared with other similar compounds, such as:
Copper triethanolamine complex: Similar in structure but with triethanolamine as the ligand, offering different coordination properties
Copper salicylate complex: Formed with salicylic acid, used for its antimicrobial properties
Copper succinate complex: Involves succinic acid as the ligand, used in various catalytic applications
Uniqueness: The copper ethanolamine complex is unique due to its stability, ease of synthesis, and versatility in various applications. Its ability to form stable coordination bonds with ethanolamine ligands makes it particularly effective in wood preservation and as a catalyst .
Propriétés
Numéro CAS |
14215-52-2 |
|---|---|
Formule moléculaire |
C4H12CuN2O2 |
Poids moléculaire |
183.7 g/mol |
Nom IUPAC |
copper;2-aminoethanolate |
InChI |
InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
Clé InChI |
OKKLVOIECHEOFM-UHFFFAOYSA-N |
SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
SMILES canonique |
C(C[O-])N.C(C[O-])N.[Cu+2] |
| 14215-52-2 | |
Synonymes |
Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


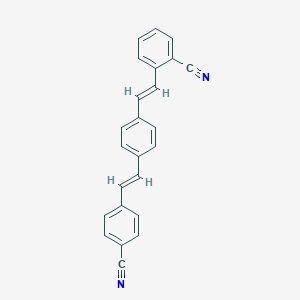
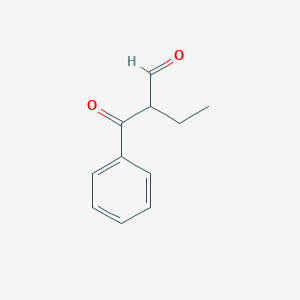
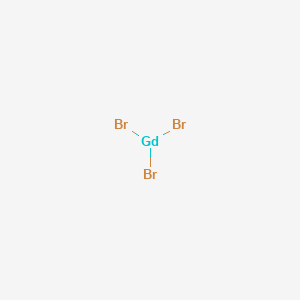
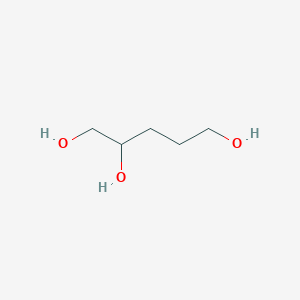

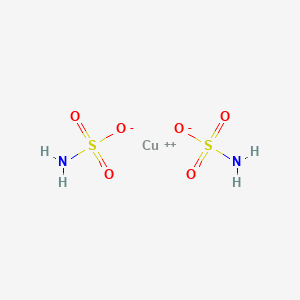
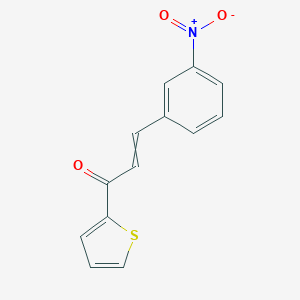
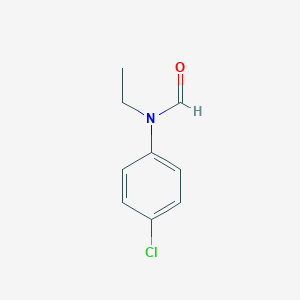
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
